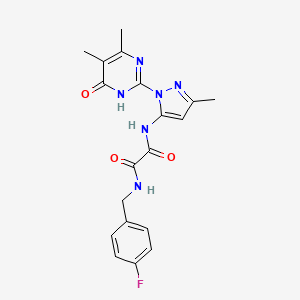![molecular formula C13H13F2NO4 B2612131 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid CAS No. 1101842-37-8](/img/structure/B2612131.png)
1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C13H13F2NO4 and a molecular weight of 285.25 . It is also known as "1-[2-(difluoromethoxy)benzoyl]proline" . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H13F2NO4/c14-13(15)20-10-6-2-1-4-8(10)11(17)16-7-3-5-9(16)12(18)19/h1-2,4,6,9,13H,3,5,7H2,(H,18,19) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 285.25, and its molecular formula is C13H13F2NO4 .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A key area of application for compounds like 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid is in the synthesis and pharmacological evaluation of potential therapeutic agents. For instance, derivatives of pyrrolo[1,2-a]pyrrole-1-carboxylic acid, which share structural similarities with the compound , have been synthesized and assessed for their anti-inflammatory and analgesic activities. These compounds were selected based on their potency in preclinical models, showcasing the potential of such chemical entities in drug discovery and development (Muchowski et al., 1985).
Chemical Reagent Applications
Additionally, certain reagents have been developed for the synthesis of ketones from carboxylic acids and aromatic hydrocarbons, demonstrating the utility of similar compounds in chemical synthesis. These methodologies provide efficient routes to aromatic ketones, highlighting the broader chemical utility of the class of compounds to which this compound belongs (Keumi et al., 1988).
Material Science and Coordination Chemistry
In material science and coordination chemistry, derivatives of aromatic carboxylic acids have been used to assemble lanthanide-based coordination polymers. These complexes exhibit interesting photophysical properties, including luminescence, which could have applications in materials science and optoelectronic devices (Sivakumar et al., 2011).
Structural and Spectroscopic Analysis
The study of non-centrosymmetric co-crystallization involving benzoic acid derivatives further exemplifies the research interest in the structural and spectroscopic analysis of compounds with potential applications in crystal engineering and the development of novel materials (Chesna et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-(difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO4/c14-13(15)20-10-6-2-1-4-8(10)11(17)16-7-3-5-9(16)12(18)19/h1-2,4,6,9,13H,3,5,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAYEQHTTYYOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


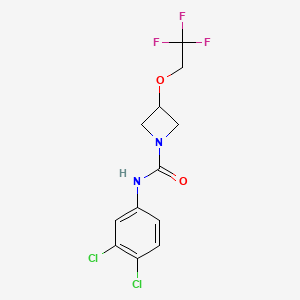
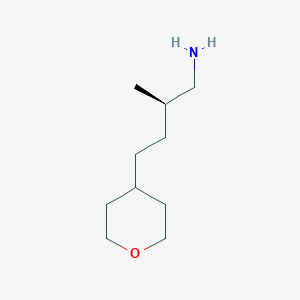
![1-(4-Ethoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2612055.png)
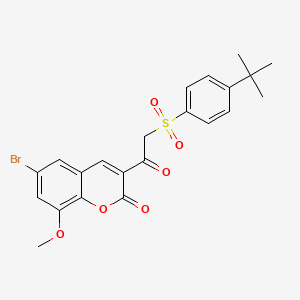
![ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2612058.png)
![N-(4-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2612061.png)
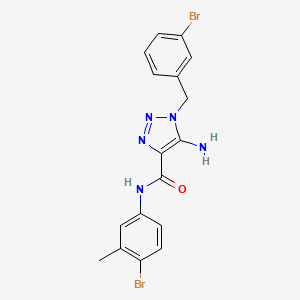
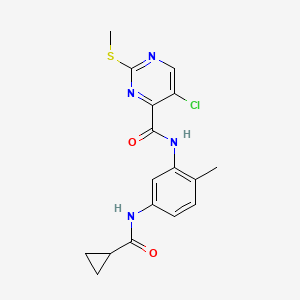


![Ethyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2612068.png)
